molecular formula C3H3BrCl2 B1280527 3-Bromo-1,1-dichloroprop-1-ene CAS No. 36469-73-5

3-Bromo-1,1-dichloroprop-1-ene

Cat. No.: B1280527
CAS No.: 36469-73-5
M. Wt: 189.86 g/mol
InChI Key: JMURNZDCVGWDRG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Bromo-1,1-dichloroprop-1-ene plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through halogen bonding and electrophilic addition reactions. For instance, it can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids . These interactions can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure duration. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress, affecting the redox balance within cells and potentially causing DNA damage . Additionally, it may disrupt normal cellular processes by interfering with membrane integrity and protein function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The electrophilic nature of this compound allows it to form covalent bonds with DNA and proteins, resulting in modifications that affect their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic DNA damage . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal impact on physiological functions. Higher doses can lead to toxic effects, including liver and kidney damage, neurological impairment, and increased mortality . Threshold effects are observed, where a certain dosage level must be reached before significant adverse effects occur. Understanding these dosage effects is crucial for assessing the compound’s safety and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for detoxification and biotransformation. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These metabolic processes can influence the compound’s toxicity and efficacy, as well as its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters . The compound’s distribution is influenced by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake mechanisms. Understanding these transport and distribution dynamics is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its chemical properties and interactions with targeting signals . Post-translational modifications may also play a role in directing the compound to particular organelles. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,1-dichloroprop-1-ene typically involves the halogenation of propene derivatives. One common method includes the reaction of 1,1-dichloropropene with bromine under controlled conditions . The reaction is carried out in the presence of a catalyst, such as triethylbenzylammonium chloride, to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound often employs continuous automatic preparation methods. For instance, the reaction of 1,2,3-trichloropropane with liquid caustic soda in the presence of a catalyst can yield this compound . This method is advantageous due to its high yield, safety, and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1-dichloroprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Addition Reactions: Reagents like hydrogen halides and water can be used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Addition Reactions: Products include halohydrins and other addition products.

Scientific Research Applications

3-Bromo-1,1-dichloroprop-1-ene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-dichloroprop-1-ene involves its ability to undergo halogenation and substitution reactions. The bromine and chlorine atoms in the compound can interact with various molecular targets, leading to the formation of new chemical bonds . This reactivity makes it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1,1-dichloroprop-1-ene is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly useful in specialized synthetic applications and research .

Properties

IUPAC Name

3-bromo-1,1-dichloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrCl2/c4-2-1-3(5)6/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMURNZDCVGWDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505398
Record name 3-Bromo-1,1-dichloroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36469-73-5
Record name 3-Bromo-1,1-dichloroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,1-dichloroprop-1-ene
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